molecular formula C23H22N4O3 B11404413 N-[2-(1-methyl-5-{[(2-methylphenyl)carbonyl]amino}-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide

N-[2-(1-methyl-5-{[(2-methylphenyl)carbonyl]amino}-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B11404413
M. Wt: 402.4 g/mol
InChI Key: VYBJAJSFVHFNIN-UHFFFAOYSA-N
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Description

N-{2-[1-METHYL-5-(2-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a furan ring, a benzodiazole moiety, and a benzamide group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-{2-[1-METHYL-5-(2-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Benzodiazole Moiety: This step involves the cyclization of an appropriate precursor to form the benzodiazole ring.

    Introduction of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents such as EDCI or HATU.

    Attachment of the Furan Ring: The furan ring is attached via a nucleophilic substitution reaction, where a furan derivative reacts with the benzodiazole intermediate.

    Final Coupling: The final step involves coupling the furan-benzodiazole intermediate with an appropriate carboxylic acid derivative to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-{2-[1-METHYL-5-(2-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-{2-[1-METHYL-5-(2-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[1-METHYL-5-(2-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-{2-[1-METHYL-5-(2-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-{2-[1-METHYL-5-(2-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-[2-[1-methyl-5-[(2-methylbenzoyl)amino]benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C23H22N4O3/c1-15-6-3-4-7-17(15)22(28)25-16-9-10-19-18(14-16)26-21(27(19)2)11-12-24-23(29)20-8-5-13-30-20/h3-10,13-14H,11-12H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

VYBJAJSFVHFNIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=N3)CCNC(=O)C4=CC=CO4)C

Origin of Product

United States

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